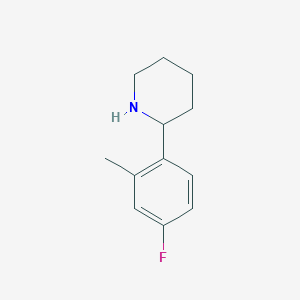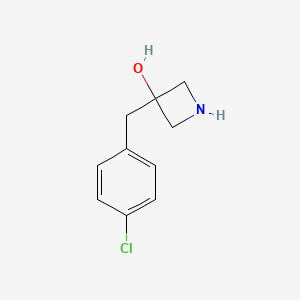
3-(4-Chlorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12ClNO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorobenzyl)azetidin-3-one.
Reduction: Formation of 3-(4-chlorobenzyl)azetidine.
Substitution: Formation of 3-(4-substituted benzyl)azetidin-3-ol derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorobenzyl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The azetidine ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-ol hydrochloride: Another azetidine derivative with similar structural features.
3-(4-Chlorophenyl)azetidine: Lacks the hydroxyl group present in 3-(4-Chlorobenzyl)azetidin-3-ol.
3-(4-Bromobenzyl)azetidin-3-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the 4-chlorobenzyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
Clave InChI |
MESRILODOVXYKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



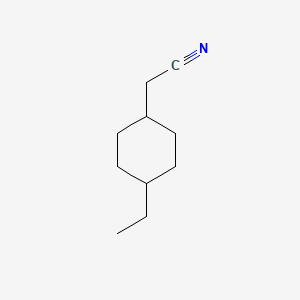





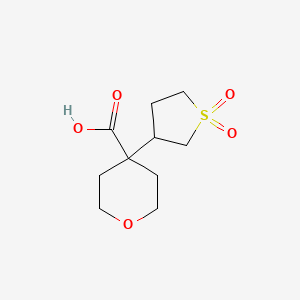
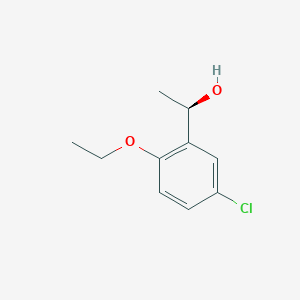
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

